2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- is an organic compound with the molecular formula C9H8BrN3O. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an isoxazole ring at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- typically involves the following steps:
Isoxazole Formation: The brominated intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid or its derivatives under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the isoxazole ring.
2-Amino-5-bromo-6-methylpyridine: Similar structure with a different substitution pattern.
5-Bromo-3-(3-methyl-5-isoxazolyl)-2-pyridinamine: Similar structure with slight variations.
Uniqueness
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8BrN3O |
---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
5-bromo-3-(3-methyl-1,2-oxazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-8(14-13-5)7-3-6(10)4-12-9(7)11/h2-4H,1H3,(H2,11,12) |
InChI-Schlüssel |
FBTVJGGRZHTHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.